![molecular formula C7H10O2 B1212556 Bicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 4971-24-8](/img/structure/B1212556.png)

Bicyclo[3.1.0]hexane-6-carboxylic acid

Descripción general

Descripción

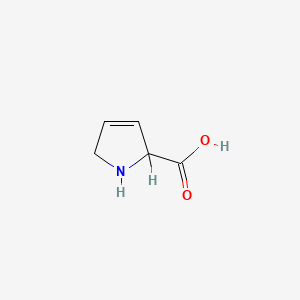

“Bicyclo[3.1.0]hexane-6-carboxylic acid” is a chemical compound with the CAS Number: 16650-37-6 . It has a molecular weight of 126.16 and a linear formula of C7H10O2 .

Synthesis Analysis

The synthesis of similar structures, such as bicyclo[2.1.1]hexanes, has been explored . An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of “Bicyclo[3.1.0]hexane-6-carboxylic acid” is represented by the linear formula C7H10O2 .Chemical Reactions Analysis

The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction was highly diastereoselective .Physical And Chemical Properties Analysis

“Bicyclo[3.1.0]hexane-6-carboxylic acid” has a melting point of 60°C . It has a molecular weight of 126.16 and a density of 1.264g/cm3 . The boiling point is 229.8ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bicyclo[3.1.0]hexane-6-carboxylic acid serves as a building block in medicinal chemistry, particularly in the synthesis of compounds with a quaternary carbon center . Its diastereoselective reactions are crucial for creating bioactive molecules that can lead to new therapeutic agents.

Organic Synthesis

In organic synthesis, this compound is utilized for the convergent synthesis of bicyclic scaffolds with contiguous stereocenters . The (3 + 2) annulation process it undergoes is significant for constructing complex organic molecules efficiently.

Material Science

Research in material science explores the use of Bicyclo[3.1.0]hexane-6-carboxylic acid in developing new materials with potential applications in various industries . Its incorporation into new compounds can lead to materials with novel properties.

Industrial Applications

Industrially, Bicyclo[3.1.0]hexane-6-carboxylic acid is a valuable intermediate. It’s used in bulk chemical manufacturing and sourcing, particularly for specialized chemical compounds required in complex industrial processes .

Drug Development

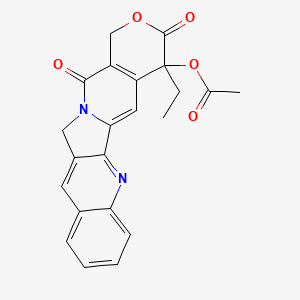

The compound’s role in drug development is significant, especially in the synthesis of new pharmaceutical intermediates . Its structural features make it suitable for creating compounds with potential anti-cancer properties.

Environmental Applications

While specific environmental applications of Bicyclo[3.1.0]hexane-6-carboxylic acid are not extensively documented, its role in the synthesis of environmentally benign compounds is of interest. It could contribute to the development of green chemistry practices .

Biochemistry

In biochemistry, Bicyclo[3.1.0]hexane-6-carboxylic acid is investigated for its potential to create bioactive compounds. Its ability to be derivatized makes it a versatile tool for probing biochemical pathways and processes .

Chemical Engineering

From a chemical engineering perspective, this compound’s applications extend to process optimization and the development of new synthetic routes. Its use in creating complex molecules can streamline production processes and enhance efficiency .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.

Mode of Action

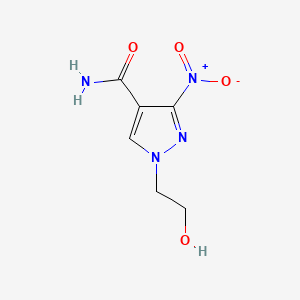

It’s known that this compound can be used to synthesize heterocycle-functionalized structures . These structures are highly relevant in medicinal chemistry research as potential bioisosteres of meta-substituted arenes and pyridines .

Biochemical Pathways

It’s known that this compound can be used to synthesize heterocycle-functionalized structures , which could potentially interact with various biochemical pathways.

Result of Action

It’s known that this compound can be used to synthesize heterocycle-functionalized structures , which could potentially have various molecular and cellular effects.

Action Environment

It’s known that this compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Propiedades

IUPAC Name |

bicyclo[3.1.0]hexane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNFHMCCBRGOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937208 | |

| Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4971-24-8, 16650-37-6 | |

| Record name | exo-Bicyclo(3.1.0)hexane-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC131607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bicyclo[3.1.0]hexane-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How do derivatives of Bicyclo[3.1.0]hexane-6-carboxylic acid interact with the Somatostatin receptor subtype 4 (SSTR4) and what are the downstream effects of this interaction?

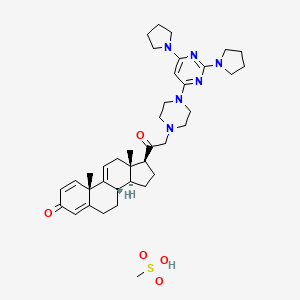

A1: While one of the provided research articles focuses on Bicyclo[3.1.0]hexane-6-carboxylic acid as a potential oral hypoglycemic agent [], the other delves into its derivatives, specifically 3-aza-bicyclo[3.1.0]hexane-6-carboxylic acid amides, as agonists of SSTR4 []. These agonists bind to SSTR4, which is a G protein-coupled receptor, and initiate downstream signaling cascades. While the specific mechanisms are not elaborated upon in the abstract, SSTR4 activation is generally known to inhibit the release of various hormones and peptides, including growth hormone, insulin, and glucagon. This inhibition contributes to the potential therapeutic applications of these compounds in conditions where SSTR4 activity is implicated, although further research is needed to elucidate the precise mechanisms and effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)